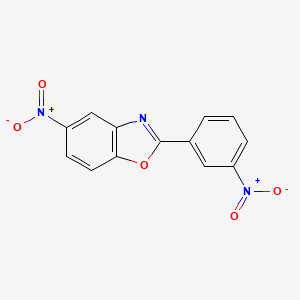
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole
Übersicht
Beschreibung
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole is a heterocyclic compound that features a unique combination of a cyanophenyl group, a pyridinyl group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanophenyl group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the oxazole intermediate.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or pyridinyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, reaction parameters such as temperature, solvent, and catalyst concentration are carefully controlled.
Scale-up processes: Techniques such as continuous flow chemistry may be employed to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole or aromatic rings.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[3-Cyanophenyl]-3-[pyridin-3-yl]-1,2-oxazole: Similar structure but with a different position of the pyridinyl group.
5-[4-Cyanophenyl]-3-[pyridin-2-yl]-1,2-oxazole: Similar structure but with a different position of the cyanophenyl group.
5-[3-Cyanophenyl]-3-[pyridin-2-yl]-1,3-oxazole: Similar structure but with a different position of the oxazole ring.
Uniqueness
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H9N3O |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-(3-pyridin-2-yl-1,2-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-11-4-3-5-12(8-11)15-9-14(18-19-15)13-6-1-2-7-17-13/h1-9H |
InChI-Schlüssel |
ZLMBWQAYAJSNDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine](/img/structure/B8283368.png)
![2-[(2,5-Difluorophenyl)-hydroxymethyl]pyridine](/img/structure/B8283369.png)
![Ethyl (2-dichloromethylimidazo[1,2-a]pyridin-8-yl)carboxylate](/img/structure/B8283375.png)
![N-[3-Cyanomethyl-1H-indol-5-yl]acetamide](/img/structure/B8283383.png)

![[[2-Bromoethyl]thio]acetic acid methyl ester](/img/structure/B8283414.png)
![6-Chloro-8-((4-methoxybenzyl)(methyl)amino)imidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8283425.png)





